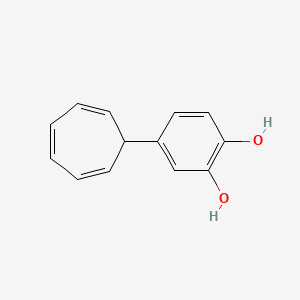
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cycloheptatriene moiety and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-iodocyclohepta-2,4,6-trien-1-one with a suitable benzene derivative under specific conditions . The reaction typically requires the use of a solvent such as benzene and may involve the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization can be applied to scale up the production process. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biochemical studies to investigate its interactions with biological molecules and its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic and cycloheptatriene moieties can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Tropone (Cyclohepta-2,4,6-trien-1-one): A structurally related compound with a ketone group instead of hydroxyl groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative of tropone with an additional hydroxyl group.
Uniqueness
4-(Cyclohepta-2,4,6-trien-1-yl)benzene-1,2-diol is unique due to the presence of both a benzene ring and a cycloheptatriene moiety, along with two hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
16235-32-8 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.237 |
Nombre IUPAC |
4-cyclohepta-2,4,6-trien-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c14-12-8-7-11(9-13(12)15)10-5-3-1-2-4-6-10/h1-10,14-15H |
Clave InChI |
PIQSYNNVCSBTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)C2=CC(=C(C=C2)O)O |
Sinónimos |
1,2-Benzenediol, 4-(2,4,6-cycloheptatrien-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















